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Compound of Interest

Compound Name: Methyl 2,4,5-trifluorobenzoate

Cat. No.: B1316259

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2,4,5-trifluorobenzoate, a key intermediate in various chemical syntheses. The document
details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for
Methyl 2,4,5-trifluorobenzoate.

Chemical Shift (5, Lo Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
O-CHs ~3.9 Singlet N/A
Ar-H ~7.0-7.5 Multiplet
Ar-H ~7.6-8.0 Multiplet

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and
general principles of NMR spectroscopy. The aromatic region will show complex splitting
patterns due to fluorine-proton coupling.
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« 13
Carbon Chemical Shift (6, ppm)
O-CHs ~52
Aromatic C-H ~105 - 120 (d, J(C-F))
Aromatic C-F ~140 - 160 (ddd, J(C-F))
Aromatic C-COOCHS3 ~125 - 135 (m)
C=0 ~165

Note: The chemical shifts of the aromatic carbons are significantly influenced by the fluorine

substituents, leading to complex splitting patterns (d = doublet, ddd = doublet of doublet of

doublets, m = multiplet) due to carbon-fluorine coupling.

ble 3: IR : Predicted)

Functional Group Wavenumber (cm~?) Intensity

C=0 (Ester) 1720 - 1740 Strong

C-F (Aromatic) 1100 - 1300 Strong

C-O (Ester) 1200 - 1300 Strong

C=C (Aromatic) 1450 - 1600 Medium to Strong
C-H (Aromatic) 3000 - 3100 Medium

C-H (Methyl) 2950 - 3000 Medium

Table 4: Mass Spectrometry Data

Parameter

Value

Molecular Formula

CsHsF302[1]

Molecular Weight

190.12 g/mol [1]

Exact Mass

190.0242 g/mol

Key Fragmentation Peaks (m/z)

190 (M+), 159 (M+-OCHs), 131 (M+-COOCHs)
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Note: Fragmentation patterns are predicted based on the structure of the molecule.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2,4,5-trifluorobenzoate in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (&
= 0.00 ppm).

Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer. For 13C NMR, a proton-decoupled sequence is typically used to simplify the
spectrum.

Data Processing: Process the raw data using appropriate software by applying Fourier
transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid is placed directly on the ATR crystal.
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,
depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1. A background
spectrum of the empty accessory is recorded first and automatically subtracted from the
sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)
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o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC) or liquid
chromatography (LC).

« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI). El is a common method for small, volatile molecules and often
results in significant fragmentation.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
molecular structure of Methyl 2,4,5-trifluorobenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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